2-(3-Methoxy-4-propoxyphenyl)acetic acid
Description
2-(3-Methoxy-4-propoxyphenyl)acetic acid is a phenylacetic acid derivative featuring a methoxy group at position 3 and a propoxy group at position 4 on the phenyl ring, with an acetic acid side chain. The propoxy substituent likely enhances lipophilicity compared to simpler methoxy or hydroxy derivatives, influencing solubility and reactivity .
Properties
IUPAC Name |
2-(3-methoxy-4-propoxyphenyl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-3-6-16-10-5-4-9(8-12(13)14)7-11(10)15-2/h4-5,7H,3,6,8H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGQLGSKBIIHNBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)CC(=O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxy-4-propoxyphenyl)acetic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-methoxy-4-propoxybenzyl cyanide with concentrated sulfuric acid. The reaction is carried out by slowly adding the cyanide compound to the acid, resulting in the formation of the desired acetic acid derivative .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxy-4-propoxyphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methoxy and propoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-(3-Methoxy-4-propoxyphenyl)acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products
Mechanism of Action
The mechanism of action of 2-(3-Methoxy-4-propoxyphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural, electronic, and functional differences between 2-(3-Methoxy-4-propoxyphenyl)acetic acid and related compounds:
Structural and Electronic Effects
- Substituent Electronic Properties :
- Electron-withdrawing groups (e.g., Br in 2-(3-Bromo-4-methoxyphenyl)acetic acid) increase adjacent C–C–C bond angles (121.5° vs. 118.2° for methoxy), altering ring electronic distribution .
- Electron-donating groups (e.g., OCH₃, OCH₂CH₂CH₃) reduce ring distortion, favoring planar conformations (methoxy torsion angle: 1.2°) .
- Hydrogen Bonding : Hydroxy derivatives (e.g., 2-(4-Hydroxy-3-methoxyphenyl)acetic acid) form strong intermolecular hydrogen bonds, enhancing crystallinity, while propoxy derivatives may prioritize hydrophobic interactions .
Research Findings and Data
Crystallographic Data (Selected Compounds)
| Compound | Crystal System | Hydrogen Bonding Motif | Dihedral Angle (Phenyl vs. Acetic Acid) |
|---|---|---|---|
| 2-(3-Bromo-4-methoxyphenyl)acetic acid | Monoclinic | R₂²(8) dimers | 78.15° |
| 2-(4-Hydroxy-3-methoxyphenyl)acetic acid | Not reported | O–H⋯O networks | Not reported |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
